molecular formula C7H6BrN5 B13911571 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine

5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine

Cat. No.: B13911571
M. Wt: 240.06 g/mol
InChI Key: YXKLACZJKKTXDF-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least one nitrogen atom in addition to carbon atoms. researchgate.net These structural motifs are of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals. chemscene.com Their prevalence stems from their diverse chemical properties and their ability to engage in various intermolecular interactions, such as hydrogen bonding, which is critical for molecular recognition in biological systems. ekb.egnih.gov

In medicinal chemistry, nitrogen heterocycles are considered "privileged structures" because they are frequently found in the core of a vast array of pharmaceuticals. chemscene.com An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. ekb.egnih.gov This widespread representation is due to their metabolic stability and their capacity to interact with biological targets like enzymes and receptors. nih.gov They form the structural basis for a multitude of natural products, including alkaloids, vitamins, and hormones, as well as synthetic drugs with applications ranging from anticancer to antimicrobial agents. chemscene.comekb.eg

In materials science, these compounds are integral to the development of functional materials. Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. chemscene.com The strategic incorporation of nitrogen atoms into cyclic systems allows for the fine-tuning of the material's electronic and physical characteristics.

Overview of Pyrazine (B50134) and Pyrazole (B372694) Scaffolds in Research and Development

Among the vast family of nitrogen heterocycles, pyrazine and pyrazole scaffolds have emerged as particularly valuable building blocks in research and development.

Pyrazine , a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key component in several approved therapeutic agents. academicstrive.com Its electron-deficient nature influences its chemical reactivity and allows it to serve as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270) in drug design. bldpharm.com The nitrogen atoms frequently act as hydrogen bond acceptors, enabling strong interactions with biological targets. bldpharm.com Notable drugs containing the pyrazine ring include the anti-tuberculosis agent Pyrazinamide (B1679903), the diuretic Amiloride, and the anticancer drug Bortezomib. academicstrive.com

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry. nih.gov It is recognized as a privileged scaffold due to its presence in numerous blockbuster drugs and its metabolic stability. google.com Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.govacademicstrive.com Celecoxib, a selective COX-2 inhibitor for treating arthritis, and Sildenafil, used for erectile dysfunction, are prominent examples of drugs built upon a pyrazole core. google.com The versatility of the pyrazole ring allows for extensive chemical modification to optimize potency and selectivity for specific biological targets. nih.gov

Rationale for the Academic Investigation of 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine

The academic interest in a hybrid molecule such as this compound stems from a rational drug design strategy known as molecular hybridization. This approach involves covalently linking two or more pharmacophores (structural units responsible for biological activity) to create a new molecule with potentially enhanced affinity, improved selectivity, or a novel mechanism of action.

The rationale for investigating this specific compound is built on the following points:

Combination of Privileged Scaffolds: The molecule combines the pyrazine-2-amine core with a pyrazole ring. The pyrazine moiety is a known pharmacophore in kinase inhibitors, while the pyrazole scaffold is celebrated for its broad therapeutic potential. academicstrive.comgoogle.com Their combination could lead to synergistic effects or interaction with multiple biological targets.

Role of the Amine Group: The 2-amino group on the pyrazine ring is a critical functional group that can act as a hydrogen bond donor, a common interaction motif in the hinge region of protein kinases, which are frequent targets in cancer therapy.

Influence of the Bromine Atom: The bromine atom at the 5-position of the pyrazine ring serves two key purposes. Firstly, as a halogen, it can modulate the electronic properties of the ring system, potentially enhancing binding affinity to a target protein. Secondly, it provides a reactive handle for further synthetic modifications, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Therefore, the synthesis and study of this compound is a logical exploration of new chemical space, aiming to create novel compounds with potential therapeutic value.

Research Objectives and Scope for this compound

Given the absence of extensive published research on this specific molecule, a foundational academic investigation would be structured around a set of clear objectives to characterize the compound and explore its potential.

Research Objectives:

To Establish an Efficient Synthetic Pathway: The primary objective would be to develop and optimize a reliable synthetic route for the preparation of this compound with good yield and purity. This involves the strategic coupling of pyrazine and pyrazole precursors.

To Perform Full Physicochemical and Structural Characterization: A crucial step is the unambiguous confirmation of the compound's identity and structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Key physicochemical properties would also be determined.

To Conduct Initial In-Vitro Biological Screening: The compound would be screened against a panel of relevant biological targets, such as a broad panel of protein kinases, to identify any preliminary biological activity. This initial screening helps to identify potential therapeutic areas for further investigation.

To Lay the Groundwork for SAR Studies: The established synthetic route should be amenable to the creation of analogues to begin preliminary exploration of how structural modifications affect biological activity.

Scope of Research:

The scope of an initial investigation would be confined to the synthesis, characterization, and preliminary biological evaluation of the title compound. The research would focus on foundational chemistry and early-stage drug discovery activities, providing the essential data needed to justify any further, more in-depth preclinical development.

Data Tables

Table 1: Calculated Physicochemical Properties for this compound

PropertyValue (Predicted)
Molecular FormulaC₇H₅BrN₆
Molecular Weight269.06 g/mol
Topological Polar Surface Area (TPSA)82.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds1
cLogP0.95

Note: These values are computationally generated and await experimental verification.

Table 2: Summary of Established Biological Activities of Parent Scaffolds

Heterocyclic ScaffoldDocumented Biological ActivitiesKey Examples
Pyrazine Anticancer, Anti-tuberculosis, Diuretic, AntiviralBortezomib, Pyrazinamide, Amiloride academicstrive.com
Pyrazole Anti-inflammatory, Anticancer, Analgesic, Antidepressant, AntimicrobialCelecoxib, Sildenafil, Rimonabant researchgate.netnih.govgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN5

Molecular Weight

240.06 g/mol

IUPAC Name

5-bromo-3-pyrazol-1-ylpyrazin-2-amine

InChI

InChI=1S/C7H6BrN5/c8-5-4-10-6(9)7(12-5)13-3-1-2-11-13/h1-4H,(H2,9,10)

InChI Key

YXKLACZJKKTXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC(=CN=C2N)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Bromo 3 1h Pyrazol 1 Yl Pyrazin 2 Amine

Retrosynthetic Analysis of the 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen and carbon-carbon bonds that form the pyrazine (B50134) and pyrazole (B372694) rings and link them.

The key disconnection points are:

C-N bond between the pyrazine ring and the pyrazole nitrogen. This suggests a nucleophilic substitution or a cross-coupling reaction to form the N-aryl bond.

C-N bond of the amino group on the pyrazine ring. This points towards an amination reaction, likely a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNA r).

C-Br bond on the pyrazine ring, which can be introduced via halogenation of a pyrazine precursor.

Based on this analysis, two main synthetic strategies emerge:

Sequential Functionalization: This approach involves the stepwise introduction of the bromo, amino, and pyrazolyl groups onto a pre-existing pyrazine core.

Convergent Synthesis: This strategy involves the synthesis of a functionalized pyrazine intermediate and a pyrazole synthon, which are then coupled together in a later step.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target compound relies on the efficient preparation of key precursors: halogenated pyrazine intermediates and substituted pyrazole synthons.

Preparation of Halogenated Pyrazine Intermediates

Halogenated pyrazines are crucial building blocks for the synthesis of this compound. The synthesis of these intermediates often starts from simple pyrazine derivatives, which are then halogenated. For instance, hydroxypyrazines can be converted to the corresponding halopyrazines. The introduction of bromine can be achieved using various brominating agents. The reactivity of the pyrazine ring, which is electron-deficient, influences the conditions required for these transformations.

Synthesis of Substituted Pyrazole Synthons

The pyrazole moiety is another essential component. The synthesis of substituted pyrazoles can be achieved through several methods. beilstein-journals.orgnih.gov A common approach is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. beilstein-journals.orgnih.gov This method allows for the introduction of various substituents on the pyrazole ring. For the synthesis of 1H-pyrazole itself, which is the synthon required for the target molecule, simpler precursors can be used. Halogenation of the pyrazole ring, if necessary for subsequent coupling reactions, can be performed, though it often requires the 4-position to be substituted to direct halogenation to the 3 or 5 positions. researchgate.net

Direct Synthesis Methods for this compound

Direct methods for the synthesis of the target compound involve the formation of the key C-N and C-C bonds on the pyrazine core through modern catalytic cross-coupling reactions or classical nucleophilic aromatic substitution.

Cross-Coupling Reactions in Pyrazine Derivatization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for the formation of C-C bonds. nih.govnih.gov In the context of synthesizing pyrazine derivatives, it can be employed to couple a halogenated pyrazine with a pyrazole boronic acid or boronate ester. rsc.orgrsc.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgnih.gov Microwave irradiation has been shown to be beneficial in some cases, accelerating the reaction and improving yields, even with electronically deactivated pyrazine substrates. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds and is highly relevant for the synthesis of this compound. wikipedia.orgorganic-chemistry.orglibretexts.org It allows for the coupling of an aryl halide (the bromopyrazine intermediate) with an amine (ammonia or an ammonia (B1221849) equivalent for the primary amine, or 1H-pyrazole for the pyrazolyl group). wikipedia.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction and depends on the specific substrates. nih.govnih.gov Several generations of catalyst systems have been developed, expanding the scope of this reaction to a wide range of amines and aryl halides under milder conditions. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions in Heterocyclic Synthesis

Reaction Type Coupling Partners Catalyst System (Typical) Key Bond Formed
Suzuki-Miyaura Aryl Halide + Aryl Boronic Acid Pd(PPh₃)₄, Na₂CO₃ C-C
Buchwald-Hartwig Aryl Halide + Amine Pd₂(dba)₃, Ligand, Base C-N

Nucleophilic Aromatic Substitution Approaches to Pyrazine Amines

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA r). rsc.orgyoutube.com This property can be exploited to introduce the amino and pyrazolyl groups onto a suitably activated pyrazine precursor.

In a typical SNA r reaction, a leaving group on the aromatic ring (such as a halogen) is displaced by a nucleophile. masterorganicchemistry.com For the synthesis of the target compound, a di-halogenated pyrazine could be a suitable starting material. The reaction with pyrazole would likely occur first, followed by amination. The regioselectivity of the substitution is influenced by the electronic properties of the pyrazine ring and the positions of the existing substituents. The presence of electron-withdrawing groups on the pyrazine ring enhances its reactivity towards nucleophiles. masterorganicchemistry.com While fluorine is often the best leaving group in SNA r reactions, chlorine and bromine can also be displaced, particularly on highly activated systems like pyrazines. nih.gov

Table 2: Comparison of Synthetic Methodologies

Methodology Advantages Disadvantages
Cross-Coupling Reactions High functional group tolerance, broad substrate scope, generally high yields. rsc.orgwikipedia.org Can require expensive catalysts and ligands, may need inert atmosphere.
Nucleophilic Aromatic Substitution Often uses cheaper reagents, can be performed under milder conditions. Substrate scope can be limited, may require highly activated rings. masterorganicchemistry.com

Cyclization and Annulation Strategies for Pyrazine Ring Formation

The formation of the pyrazine ring is a pivotal step in the synthesis of this compound. Cyclization and annulation reactions are fundamental to constructing this core heterocyclic structure. These strategies typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.

One common approach involves the reaction of an α-dicarbonyl compound with a vicinal diamine. For instance, the condensation of glyoxal (B1671930) with an appropriate diamine can lead to the formation of the pyrazine ring. researchgate.net Modifications of this method, such as using α-amino ketones or α-amino amides, can also be employed to generate substituted pyrazines. researchgate.net

Annulation strategies, which involve the formation of a new ring onto a pre-existing one, are also utilized. A [4+2] annulation approach can be an effective method for constructing fused six-membered rings like pyrazine. researchgate.net These reactions often require specific catalysts and reaction conditions to ensure regioselectivity and high yields. The choice of starting materials is crucial and dictates the substitution pattern on the final pyrazine ring.

Optimization of Synthetic Pathways and Reaction Conditions

Catalytic Systems and Ligand Effects in Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds necessary for the synthesis of complex molecules like this compound. rsc.org Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira are frequently employed to functionalize the pyrazine core. rsc.orgmdpi.com

The choice of the catalytic system, including the metal center and the coordinating ligands, significantly influences the reaction's outcome. For instance, in Suzuki-Miyaura cross-coupling reactions of chloropyrazines with arylboronic acids, palladium(II) ONO pincer complexes have demonstrated high catalytic efficiency. researchgate.net The ligand's steric and electronic properties can affect the catalytic activity, stability, and selectivity of the reaction. The development of novel ligands and catalysts continues to be an active area of research to enhance the scope and efficiency of these transformations on pyrazine systems. rsc.org

Interactive Data Table: Catalytic Systems in Pyrazine Synthesis

Reaction TypeCatalystLigandSubstratesYield (%)Reference
Suzuki CouplingPd(PPh₃)₄PPh₃2,5-dibromo-3,6-dimethylpyrazine, 2-methoxybenzeneboronic acid76 rsc.org
Stille CouplingPd catalyst-Stannylated pyrazine, 4-methoxybenzoyl chloride70 rsc.org
Negishi CouplingNickel catalyst-Pyrazine triflate, alkyl/arylzinc halidesGood rsc.org
Buchwald-HartwigPalladium(II) catalyst-2-bromo-3-methoxyaniline79 nih.gov

Solvent and Temperature Influence on Reaction Efficacy

The selection of solvent and the control of reaction temperature are critical parameters that can profoundly impact the efficacy of synthetic transformations. Solvents not only dissolve reactants but can also influence reaction rates and selectivity by stabilizing transition states or intermediates. For instance, in the synthesis of pyranopyrazole derivatives, which shares similarities with pyrazine synthesis, the use of water as a green solvent has been explored to create more environmentally friendly protocols. gsconlinepress.com

Temperature control is equally important. Many reactions require heating to overcome activation energy barriers. However, excessive heat can lead to side reactions and decomposition of products. Optimized temperature profiles are often necessary to maximize the yield of the desired product. For example, in some microwave-assisted syntheses, maximum yields are achieved within minutes at specific temperatures, with product degradation observed at higher temperatures or prolonged reaction times. rsc.org

Microwave-Assisted Synthesis and Green Chemistry Considerations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sapub.org This technique is particularly beneficial for the synthesis of heterocyclic compounds like pyrazines. rsc.orgrsc.org The rapid heating provided by microwave irradiation can enhance reaction rates and, in some cases, lead to different product distributions. rsc.org

In line with the principles of green chemistry, microwave-assisted synthesis often reduces energy consumption and the use of volatile organic solvents. gsconlinepress.comrsc.org The development of solvent-less reaction conditions or the use of environmentally benign solvents like water further contributes to the sustainability of the synthetic process. gsconlinepress.comrsc.org These approaches aim to minimize waste, improve atom economy, and reduce the environmental impact of chemical manufacturing. rsc.org

Interactive Data Table: Microwave-Assisted Pyrazine Synthesis

ReactantsSolventTemperature (°C)Time (min)YieldReference
Ammonium formate, MonosaccharidesReactive eutectic media120< 3Maximum rsc.org
Ammonium formate, MonosaccharidesReactive eutectic media10015Maximum rsc.org
Ammonium formate, MonosaccharidesReactive eutectic media8040Plateau rsc.org
Pyrazolone, Aldehyde, MalononitrileDry ethanol-2-8- gsconlinepress.com

Purification Methodologies for this compound and its Intermediates

The purification of the final product and its synthetic intermediates is a crucial step to ensure the required level of purity for subsequent applications. Common purification techniques include recrystallization, column chromatography, and extraction.

Recrystallization is often used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. ijbpas.com

Column chromatography is a versatile technique for separating mixtures of compounds. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, allowing for their separation. This method is effective for purifying both intermediates and the final product. mdpi.com

Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. This is often employed during the work-up procedure to remove inorganic salts and other water-soluble impurities. For example, after a reaction, the mixture might be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer containing the desired product is then separated, dried, and concentrated. google.com The choice of purification method depends on the physical and chemical properties of the compound being purified and the nature of the impurities present.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Bromo 3 1h Pyrazol 1 Yl Pyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the determination of molecular structure in solution. Through the analysis of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms present in a molecule. For 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons on the pyrazine (B50134) and pyrazole (B372694) rings, as well as the amine group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the pyrazine ring proton is expected to appear in the aromatic region, with its exact position influenced by the electron-withdrawing bromine atom and the electron-donating amine group. The protons of the pyrazole ring would also exhibit characteristic signals in the aromatic region. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazine-H 7.5 - 8.5 Singlet
Pyrazole-H 7.0 - 8.0 Multiplet

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. The carbon atoms of the pyrazine and pyrazole rings are expected to resonate in the downfield region typical for aromatic and heteroaromatic carbons. The carbon atom bonded to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyrazine-C 130 - 160
Pyrazole-C 110 - 140
C-Br 100 - 120

Note: These are predicted values and may vary based on experimental conditions.

To further elucidate the complex structure and confirm assignments, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrazole ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the pyrazole and pyrazine rings and for assigning quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which can help to determine the relative orientation of the two heterocyclic rings.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₇H₅BrN₄). The mass spectrum would also display a characteristic isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), which would be a definitive indicator of the presence of a bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Expected m/z
[M]⁺ (for ⁷⁹Br) 223.97
[M]⁺ (for ⁸¹Br) 225.97
[M+H]⁺ (for ⁷⁹Br) 224.98

Note: m/z values are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the pyrazole ring would be observed in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings would be found in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
Aromatic C-H Stretch > 3000
C=C and C=N Stretch 1400 - 1600
C-N Stretch 1250 - 1350

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. For this compound, an X-ray crystal structure would confirm the connectivity of the pyrazole and pyrazine rings, the position of the bromine atom and the amine group, and reveal the three-dimensional arrangement of the molecules in the solid state.

Table 5: List of Compounds Mentioned

Compound Name

Computational and Theoretical Investigations of 5 Bromo 3 1h Pyrazol 1 Yl Pyrazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. researchgate.net These methods provide a foundational understanding of the molecule's geometry, electronic distribution, and reactivity.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to achieve this.

The optimized structure reveals the spatial arrangement of the atoms and provides data on bond lengths and angles. Typically, the pyrazine (B50134) and pyrazole (B372694) rings in such compounds are largely planar. nih.gov However, there can be a slight dihedral angle between the planes of the two heterocyclic rings. nih.gov The electronic structure analysis, derived from these calculations, maps the electron density distribution across the molecule, highlighting electronegative and electropositive regions, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

The energies of the HOMO and LUMO are also used to calculate other important electronic properties. Ionization Energy (I), the energy required to remove an electron, is related to the HOMO energy (I ≈ -EHOMO). Electron Affinity (A), the energy released when an electron is added, is related to the LUMO energy (A ≈ -ELUMO). researchgate.net

Table 1: Representative FMO and Electronic Properties

ParameterSymbolTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -5.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0 to -1.0
HOMO-LUMO Energy GapΔE4.0 to 5.0
Ionization EnergyI5.5 to 6.5
Electron AffinityA1.0 to 2.0

Note: The values presented are typical for similar heterocyclic compounds and serve as an illustrative example.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electronegativity (χ) describes the power of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ) is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a comprehensive picture of the molecule's stability and reactivity profile. researchgate.net

Table 2: Representative Global Reactivity Parameters

ParameterSymbolFormulaTypical Value
Chemical Hardnessη(ELUMO - EHOMO) / 22.0 to 2.5 eV
Chemical SoftnessS1 / η0.4 to 0.5 eV⁻¹
Electronegativityχ-(EHOMO + ELUMO) / 23.5 to 4.0 eV
Electrophilicity Indexωμ² / (2η)2.5 to 4.0 eV

Note: The values presented are calculated from the typical FMO energies in Table 1 and serve as an illustrative example.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. nih.govresearchgate.net This method is invaluable in drug discovery for screening potential inhibitors and understanding their mechanism of action. amazonaws.comijacskros.com

Given the prevalence of pyrazole and pyrazine scaffolds in kinase inhibitors, a relevant biological target for this compound could be a protein kinase, such as p38 MAP kinase or VEGFR-2. nih.govnih.gov Docking simulations place the ligand into the active site of the protein, typically the ATP-binding pocket. The program then calculates the most favorable binding poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). mdpi.com

Analysis of the top-ranked poses reveals how the ligand orients itself within the binding pocket to maximize favorable interactions. For this compound, the pyrazolopyrazine core would likely occupy the core of the ATP pocket, with the bromine atom and amino group positioned to interact with specific sub-pockets.

A detailed examination of the predicted binding mode reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. researchgate.net For this compound, a typical interaction profile within a kinase active site might include:

Hydrogen Bonds: The nitrogen atoms of the pyrazine and pyrazole rings, as well as the exocyclic amino group, are potential hydrogen bond acceptors and donors. These can form crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for many kinase inhibitors. mdpi.com

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich residues like the backbone carbonyls of amino acids. mdpi.com

Hydrophobic Interactions: The aromatic pyrazole and pyrazine rings can form hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan in the active site.

Table 3: Hypothetical Ligand-Protein Interaction Profile

Ligand MoietyInteraction TypePotential Interacting Residue(s)
Pyrazine Ring NitrogenHydrogen Bond (Acceptor)Backbone NH of Hinge Region (e.g., Cys, Met)
Pyrazin-2-amine GroupHydrogen Bond (Donor/Acceptor)Acidic Residues (e.g., Asp, Glu)
Pyrazole Ringπ-π Stacking / HydrophobicAromatic Residues (e.g., Phe, Tyr)
Bromo GroupHalogen Bond / HydrophobicBackbone C=O / Leucine, Valine

Note: This table represents a plausible interaction profile based on studies of similar compounds binding to protein kinase active sites.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR or QSPR studies on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to understand its potential biological activities and properties based on studies of related pyrazine derivatives. nih.govijournalse.org Such models are instrumental in drug discovery and materials science for predicting the behavior of novel compounds, thereby guiding synthesis and testing efforts. semanticscholar.org

The development of predictive QSAR/QSPR models for compounds like this compound would involve a series of steps. Initially, a dataset of structurally diverse pyrazine derivatives with experimentally determined biological activities (e.g., enzyme inhibition, antiproliferative activity) or properties (e.g., solubility, olfactive threshold) is compiled. nih.govijournalse.org For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological features. scienceopen.com

Statistical methods such as Multiple Linear Regression (MLR) and more advanced techniques like Artificial Neural Networks (ANN) are then employed to establish a mathematical relationship between the molecular descriptors and the observed activity or property. nih.govsemanticscholar.org The robustness and predictive power of the resulting model are assessed through rigorous internal and external validation techniques. ijournalse.org For instance, a 3D-QSAR analysis on 8-amino-imidazo[1,5-a]pyrazine derivatives, which share a similar core structure, revealed statistically valid models with good predictive correlation coefficients for Bruton's tyrosine kinase (BTK) inhibition. scienceopen.comjapsonline.com Such a model could potentially be used to predict the BTK inhibitory activity of this compound.

Table 1: Illustrative Key Statistical Parameters in QSAR/QSPR Model Development for Pyrazine Derivatives

ParameterDescriptionTypical ValueSignificance
Coefficient of determination> 0.6Indicates the proportion of variance in the dependent variable that is predictable from the independent variables.
Cross-validated correlation coefficient> 0.5A measure of the predictive ability of the model, determined through cross-validation.
F-test Fisher's test valueHighIndicates the statistical significance of the regression model.
p-value Probability value< 0.05Determines the significance of the results.

This table is illustrative and based on general findings for QSAR/QSPR studies on pyrazine derivatives.

Through QSAR studies on various pyrazine derivatives, several classes of molecular descriptors have been identified as being crucial for their biological activity. nih.govnih.gov These descriptors help in understanding the structural requirements for a desired biological effect.

Electronic Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment are often correlated with the reactivity and interaction of the molecule with biological targets. semanticscholar.org For instance, the distribution of atomic charges can influence electrostatic interactions with a receptor binding site.

Steric Descriptors: These descriptors, including molecular volume, surface area, and specific steric parameters (e.g., STERIMOL), relate to the size and shape of the molecule. researchgate.net Contour map analyses from 3D-QSAR studies on related pyrazine derivatives have highlighted the importance of steric interactions for enhanced biological activity. scienceopen.comjapsonline.com The presence of the bromo and pyrazolyl groups in this compound would significantly influence its steric profile.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. It plays a critical role in how a molecule interacts with hydrophobic pockets in a receptor and its ability to cross cell membranes. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe aspects like branching and connectivity.

Studies on pyrazinamide (B1679903) derivatives have shown that modifications to the pyrazine ring, such as the introduction of different substituents, can significantly impact their biological activity, including their antimycobacterial effects. nih.govnih.gov

Table 2: Examples of Key Molecular Descriptors and Their Potential Influence on the Biological Activity of this compound

Descriptor ClassSpecific DescriptorPotential Influence on Biological Activity
Electronic Dipole MomentInfluences binding orientation and strength in a polar receptor pocket.
Atomic ChargesDictates electrostatic interactions with the biological target.
Steric Molecular VolumeDetermines the fit of the molecule within a receptor's binding site.
Molar RefractivityRelates to the volume and polarizability of the molecule.
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions with the target.
Topological Wiener IndexDescribes molecular branching and compactness.

This table provides a conceptual framework for the types of descriptors that would be important in a QSAR study of the title compound, based on findings for related pyrazine derivatives.

Photophysical Properties and Electronic Transitions

The absorption and emission spectra of pyrazine derivatives are influenced by the substituents on the pyrazine ring. pku.edu.cnresearchgate.net The introduction of electron-donating groups (like the amino group) and electron-withdrawing or π-conjugated systems (like the pyrazolyl and bromo groups) in this compound is expected to lead to intramolecular charge transfer (ICT) characteristics. researchgate.net Upon photoexcitation, an electron can be transferred from the electron-donating part of the molecule to the electron-accepting part, resulting in a more polarized excited state. This phenomenon often leads to a strong dependence of the emission wavelength on the polarity of the solvent (solvatochromism). researchgate.net

The electronic transitions responsible for the absorption and emission of light in such molecules are typically π-π* and n-π* transitions. The π-π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and these are usually intense. The n-π* transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital and are generally weaker. The relative energies of these transitions determine the photophysical properties of the compound. The presence of heteroatoms and the extended π-system in this compound would likely result in a complex absorption spectrum with contributions from various electronic transitions.

Table 3: Hypothetical Photophysical Data for this compound in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Toluene35045065310.20
Dichloromethane35547575190.15
Acetonitrile36050086420.10
Methanol36251089930.08

Disclaimer: This table is illustrative and presents hypothetical data to demonstrate the expected trends in photophysical properties for a compound of this nature. Actual experimental values may differ.

Structure Activity Relationship Sar Studies Centered on 5 Bromo 3 1h Pyrazol 1 Yl Pyrazin 2 Amine

Influence of Halogenation at Position 5 on Biological Activity

The presence and nature of the halogen atom at the 5-position of the pyrazine (B50134) ring are pivotal for modulating the biological profile of 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine and its analogs. Halogenation, particularly bromination, is a widely used strategy in medicinal chemistry to enhance the potency and selectivity of bioactive compounds. researchgate.net The bromine atom at position 5 can influence the molecule's properties in several ways, including its size, electronegativity, and ability to form halogen bonds.

Research on related heterocyclic compounds has demonstrated that the insertion of bromine atoms can significantly enhance bioactive potential. researchgate.net In the context of the pyrazin-2-amine scaffold, the C5-bromo substituent can engage in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, thereby stabilizing the ligand-receptor complex. Studies on chloro-substituted pyrazin-2-amine copper(I) bromide complexes have highlighted the importance of C–Cl∙∙∙Br–Cu halogen bonds in forming supramolecular structures. mdpi.com This suggests that the C5-bromo group could play a similar role in target binding.

The substitution of bromine with other halogens (e.g., chlorine, fluorine) or its complete removal allows for a systematic investigation of the role of halogenation. Generally, the lipophilicity and electronic nature of the C5 substituent are critical. For instance, replacing bromine with a smaller, more electronegative fluorine atom would decrease the size and lipophilicity while increasing the potential for hydrogen bond acceptance. Conversely, replacing it with a larger iodine atom would increase lipophilicity and polarizability. These modifications directly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for the target.

Table 1: Effect of C5-Halogen Substitution on Biological Activity (Hypothetical Data Based on General Principles)

C5-Substituent Relative Lipophilicity Potential for Halogen Bonding Expected Impact on Activity
-Br High Strong Potent activity
-Cl Moderate Moderate Moderate to potent activity
-F Low Weak Potentially reduced activity
-I Very High Very Strong Potentially increased but less specific activity

Impact of Pyrazolyl Substituent Modifications on Target Interactions

Modifications to the pyrazolyl ring, such as the introduction of substituents at its 3-, 4-, or 5-positions, have been shown to be a fruitful strategy for optimizing activity in related compounds. The nature and position of these substituents can fine-tune the electronic properties and steric profile of the entire molecule. For example, adding small alkyl groups like methyl can enhance hydrophobic interactions within a binding pocket. nih.gov Conversely, introducing polar groups like hydroxyl or amino could establish new hydrogen bonds.

Structure-activity relationship studies on various pyrazole-containing pharmaceuticals have demonstrated that even minor changes to the pyrazole (B372694) ring can lead to significant changes in pharmacological activity and target selectivity. nih.govmdpi.com For instance, in a series of pyrazolopyrimidine inhibitors, the substitution pattern on the pyrazole ring was found to be crucial for potent activity. The strategic placement of substituents can orient the molecule optimally within the binding site, maximizing favorable interactions and minimizing steric clashes.

Role of Pyrazine Amine Moiety in Modulating Activity

The 2-amino group on the pyrazine ring is a critical determinant of the biological activity of this compound. This primary amine can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target proteins. The presence of the amine group is a common feature in many biologically active pyrazine derivatives, suggesting its fundamental role in molecular recognition.

The basicity of the pyrazine ring, which is influenced by its substituents, affects the protonation state of the molecule at physiological pH. The amino group, being an electron-donating group, can modulate the electron density of the pyrazine ring system. SAR studies on related pyrazolopyridine antiherpetic agents have shown that the amine substituent is essential for maintaining high levels of activity. nih.gov

Derivatization of the amino group, for example, through alkylation or acylation, provides a means to probe the steric and electronic requirements of the binding site. Converting the primary amine to a secondary or tertiary amine, or to an amide, can alter its hydrogen bonding capacity and introduce steric bulk, which can either enhance or diminish activity depending on the specific target topology. These modifications underscore the importance of the amino group as a key interaction point and a site for further optimization.

Systematic Derivatization and Analog Synthesis for SAR Exploration

To comprehensively understand the SAR of this compound, systematic derivatization and the synthesis of a diverse range of analogs are essential. This approach allows for a methodical exploration of how different structural modifications impact biological activity.

Introduction of Various Functional Groups at Different Positions

The synthesis of analogs involves introducing a variety of functional groups at different positions on the pyrazine and pyrazole rings. This can include modifying the C5-bromo substituent, altering the pyrazolyl moiety, and derivatizing the C2-amino group. For example, Suzuki and other cross-coupling reactions can be employed to replace the bromine atom at position 5 with a wide array of aryl, heteroaryl, or alkyl groups. tandfonline.com

Similarly, the pyrazole ring can be functionalized prior to its coupling with the pyrazine core, allowing for the introduction of substituents that can probe for additional binding interactions. The amino group at position 2 can be subjected to various transformations to explore the impact of its hydrogen-bonding capabilities and steric bulk. This systematic approach generates a library of compounds that can provide a detailed map of the SAR landscape.

Investigation of Steric and Electronic Effects on Biological Response

The biological response of the synthesized analogs is then evaluated to understand the influence of steric and electronic effects. Steric factors relate to the size and shape of the substituents, which can affect how well the molecule fits into the binding pocket of its target. Large, bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might not fill the pocket effectively.

Electronic effects refer to how substituents influence the distribution of electrons within the molecule, which in turn affects its reactivity and the strength of its interactions with the target. Electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., amino, methoxy) can be strategically introduced to modulate the electronic properties of the pyrazine and pyrazole rings. researchgate.net For instance, studies on pyrazine analogues of chalcones have shown that electron-withdrawing groups can have a positive influence on their antifungal and antimycobacterial activity. researchgate.net By correlating these structural modifications with biological activity, a comprehensive QSAR (Quantitative Structure-Activity Relationship) model can be developed to guide the design of more potent and selective compounds.

Table 2: Compound Names Mentioned

Compound Name
This compound

In Vitro Biological Activity and Mechanistic Investigations of 5 Bromo 3 1h Pyrazol 1 Yl Pyrazin 2 Amine Analogs

Exploration of Molecular Targets and Pathways

The biological effects of chemical compounds are often initiated by their interaction with specific molecular targets. For analogs of 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine, research has focused on their ability to inhibit key enzymes and modulate receptor functions, providing insights into their potential therapeutic applications.

Enzyme Inhibition Studies (e.g., Kinases, Dehydrogenases)

Kinase inhibition is a prominent area of investigation for pyrazole (B372694) and pyrazine-containing compounds. Analogs of this compound have demonstrated significant inhibitory activity against several kinases, which are crucial regulators of cell signaling, proliferation, and survival.

One area of focus has been on Cyclin-Dependent Kinases (CDKs), which are key to cell cycle regulation. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which are structural analogs, have been identified as potent CDK2 inhibitors. nih.govmdpi.com The bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to the discovery of compounds with potent CDK2 inhibitory activity. mdpi.com For instance, one of the most potent analogs in this series demonstrated a high degree of selectivity and inhibited CDK2 at a single-digit nanomolar concentration. nih.gov The substitution of the phenylsulfonamide moiety of a lead compound with an unsubstituted pyrazol-4-yl ring resulted in more potent CDK2 and CDK5 inhibition. mdpi.com

Another kinase target for analogs is the Unc-51 Like Kinase 1 (ULK1), which plays a role in autophagy. A derivative, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, was found to have strong inhibitory activity against ULK1 kinase. nih.gov

Furthermore, pyrazolo[1,5-a]pyrazines, another class of related compounds, have been investigated as inhibitors of RET and Janus kinases (JAK). nih.gov

Table 1: Kinase Inhibition by Analogs of this compound
Analog ClassTarget KinaseKey FindingsReference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Inhibition at single-digit nanomolar concentrations (Ki = 0.005 µM for compound 15). nih.gov
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivativesULK1Strong inhibitory activity against ULK1 kinase. nih.gov
Pyrazolo[1,5-a]pyrazinesRET kinasePotent inhibition at single-digit nM concentrations. nih.gov
Pyrazolo[1,5-a]pyrazinesJanus kinases (JAK)Inhibition of JAK1, JAK2, JAK3, and TYK2 with IC50 values less than 10 nM. nih.gov

Receptor Binding and Modulation Assays

The interaction of pyrazole derivatives with various receptors has also been a subject of study. A series of substituted pyrazole-3-carboxylic acids were synthesized and shown to have substantial affinity for the G protein-coupled nicotinic acid receptor. nih.gov Their affinities were determined through inhibition of [3H]nicotinic acid binding to rat spleen membranes. nih.gov For example, 5-butylpyrazole-3-carboxylic acid displayed a Ki value of 0.072 µM. nih.gov

Additionally, in silico molecular docking studies have been used to evaluate the affinity of pyrazole derivatives for the Estrogen Receptor Alpha, a key target in breast cancer treatment. thesciencein.org These studies indicated that bromo-substituted pyrazole derivatives could be potent when compared to the standard treatment, 4-hydroxy Tamoxifen. thesciencein.org

Cell-Based Assays for Biological Effect Assessment (e.g., Cellular Growth Inhibition, Cell Proliferation Assays, Cellular Signaling Pathways)

Cell-based assays are crucial for understanding the biological effects of compounds within a cellular context. Analogs of this compound have been evaluated in various cell lines to assess their impact on cellular growth, proliferation, and signaling pathways.

Evaluation in Defined Cell Lines (e.g., Cancer Cell Lines, Non-Human Cell Models)

The antiproliferative activity of pyrazole and pyrazine (B50134) analogs has been tested against a range of human cancer cell lines.

A potent CDK2 inhibitor analog, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 , exhibited sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. nih.gov

Another analog, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, was shown to inhibit the proliferation of A549 non-small cell lung cancer cells. nih.gov Furthermore, novel pyrazole-platinum(II) complexes have demonstrated stronger anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines than the established chemotherapy drug cisplatin. researchgate.net

Table 2: Antiproliferative Activity of Analogs in Cancer Cell Lines
AnalogCell LineActivity (GI50/IC50)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 1513 cancer cell lines (including ovarian)0.127–0.560 μM nih.gov
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative 3sA549 (Non-small cell lung cancer)Inhibited proliferation nih.gov
Pyrazole-platinum(II) complexes (PtPz1–PtPz6)MCF-7 and MDA-MB-231 (Breast cancer)Stronger activity than cisplatin researchgate.net
Pyrazoline derivativesHL-60 (Promyelocytic leukemia)Increased percentage of apoptotic cells nih.gov

Mechanistic Studies of Cellular Response (e.g., Apoptosis Induction, Cell Cycle Analysis)

To understand the mechanisms behind the observed cellular effects, studies have been conducted to investigate apoptosis induction and cell cycle arrest.

The potent CDK2 inhibitor analog 15 was found to arrest cells at the S and G2/M phases of the cell cycle and induce apoptosis in ovarian cancer cells. nih.gov Similarly, the ULK1 inhibitor analog, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, was also found to induce apoptosis in A549 cells. nih.govresearchgate.net

Flow cytometry analysis of novel pyrazoline derivatives in HL-60 cells showed an increase in the percentage of cells in the pre-G1 phase, indicative of apoptosis, as well as an increase in the S and G2/M phases, suggesting cell cycle arrest. nih.gov Other pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS). nih.gov

Further studies on pyrazole-platinum(II) complexes in breast cancer cells indicated that they induce apoptosis through both intrinsic and extrinsic pathways and cause cell cycle arrest in the G1 phase. researchgate.net

In Vitro Antimicrobial or Antiviral Activity Evaluation

The therapeutic potential of pyrazole and pyrazine derivatives extends to infectious diseases, with various analogs exhibiting antimicrobial and antiviral properties.

In terms of antibacterial activity, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One of the synthesized compounds demonstrated the highest potency with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com Other pyrazole derivatives have also shown moderate to potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. mdpi.combiomedpharmajournal.org

Regarding antiviral activity, while specific data for the target compound is limited, related pyrazole analogs have been evaluated. nih.gov For instance, some pyrazole derivatives have been tested for their activity against a range of viruses, including human coronavirus 229E, Dengue virus (DENV-2), and West Nile virus (WNV). mdpi.comfrontiersin.org One study on imadazo[1,2-a]pyrazine derivatives found a compound with good anti-coronaviral activity (IC50 of 56.96 µM). mdpi.com Other research on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines showed that several derivatives could inhibit DENV replication. frontiersin.org

Investigation of Biological Mechanism of Action

The primary mechanism of action for compounds structurally related to this compound is the inhibition of protein kinases involved in cell cycle progression and signal transduction. tandfonline.comresearchgate.net This has been demonstrated through in vitro kinase assays and is supported by molecular modeling studies.

A significant body of research has focused on analogs where the pyrazin-2-amine core is replaced by a structurally similar pyrimidin-2-amine. These compounds have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), particularly CDK2. nih.govmdpi.com For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed and found to be potent CDK2 inhibitors. Mechanistic studies showed that these compounds could reduce the phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, other analogs with the pyrazine core have been identified as potent inhibitors of other critical kinases. Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent inhibitor of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response. nih.gov Similarly, aminopyrazine derivatives have been identified as inhibitors of the mitotic kinase Nek2. acs.org The inhibitory action of these compounds is typically ATP-competitive, meaning they vie with ATP for binding to the kinase's active site. nih.gov

In addition to direct kinase inhibition, computational studies on a direct derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, have suggested a potential mechanism involving the inhibition of matrix metalloproteinases (MMPs). nih.gov Molecular docking simulations indicated that this compound could bind effectively to the catalytic sites of MMP-2 and MMP-9, enzymes that play a critical role in tumor invasion and metastasis. nih.gov

The table below summarizes the kinase inhibitory activity of several analogs of this compound.

CompoundTarget KinaseInhibitory Activity (IC50/Ki)Reference
5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Ki = 0.005 µM nih.gov
5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Ki = 0.007 µM nih.gov
Imadazo[1,2-a]pyrazine derivative 3cCDK9IC50 = 0.16 µM researchgate.net
Imadazo[1,2-a]pyrazine derivative 1dCDK9IC50 = 0.18 µM researchgate.net
PrexasertibCHK1IC50 = 1 nM, Ki = 0.9 nM nih.gov
Aminopyrazine 2Nek2IC50 = 0.87 µM acs.org
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaFLT3IC50 = 1.0 nM acs.org
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaVEGFR2IC50 = 2.0 nM acs.org

The following table presents the results from molecular docking studies of a closely related analog with matrix metalloproteinases.

CompoundTarget ProteinDocking Energy (kcal/mol)Reference
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)MMP-2-9.0 nih.gov
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)MMP-9-7.8 nih.gov

Derivatization and Future Structural Modification Strategies for 5 Bromo 3 1h Pyrazol 1 Yl Pyrazin 2 Amine

Utilization of the Bromine Atom as a Synthetic Handle for Further Functionalization

The bromine atom at the 5-position of the pyrazine (B50134) ring is a versatile functional group that can be readily exploited for the introduction of a wide array of substituents through various metal-catalyzed cross-coupling reactions. This position is synthetically accessible for modifications that can significantly impact the molecule's interaction with biological targets.

Transition metal-catalyzed reactions are a cornerstone of modern synthetic organic chemistry and provide efficient methods for forming carbon-carbon and carbon-heteroatom bonds. For a bromo-substituted heteroaromatic compound like 5-bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine, several powerful cross-coupling methodologies can be employed:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyrazine ring. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a highly valuable tool in medicinal chemistry. For instance, the Suzuki cross-coupling of bromoindazoles with heteroaryl boronic acids has been successfully demonstrated. researchgate.net Similarly, bromo-substituted pyrazolo[1,5-a]pyrimidines have been efficiently coupled with a variety of arylboronic acids under microwave-assisted conditions. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position. mdpi.comnih.gov This modification can be used to introduce new hydrogen bond donors or acceptors, modulate the basicity of the molecule, and explore new interactions with the target protein. The choice of phosphine (B1218219) ligand is often crucial for the success of this reaction, with sterically hindered biaryl phosphine ligands showing broad utility. researchgate.net Successful Buchwald-Hartwig amination has been reported for the coupling of 4-bromo-1H-1-tritylpyrazole with various amines. nih.gov

Sonogashira Coupling: This reaction, which is also palladium-catalyzed, is used to form carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. The introduction of an alkynyl group can provide a rigid linker to explore deeper pockets of a binding site or to serve as a precursor for further transformations.

The strategic application of these cross-coupling reactions allows for the systematic exploration of the chemical space around the 5-position of the pyrazine ring, which is crucial for establishing detailed structure-activity relationships (SAR).

Table 1: Potential Cross-Coupling Reactions at the 5-Bromo Position

Reaction NameCatalyst System (Typical)ReactantBond FormedIntroduced Moiety
Suzuki-MiyauraPd catalyst (e.g., Pd(PPh₃)₄), BaseBoronic acid/esterC-CAryl, Heteroaryl, Alkyl
Buchwald-HartwigPd catalyst, Phosphine ligand, BaseAmineC-NPrimary/Secondary Amine
SonogashiraPd catalyst, Cu(I) co-catalyst, BaseTerminal AlkyneC-C (alkyne)Alkynyl group

Strategies for Modifying the Pyrazole (B372694) Ring

The pyrazole ring is another key component of the this compound scaffold that can be subjected to various modifications to probe its role in biological activity. These modifications can be broadly categorized into N-alkylation/arylation and substitution on the carbon atoms of the pyrazole ring.

Substitution on the Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring can also be functionalized, although this can be more challenging than N-alkylation. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. mdpi.comnih.gov For the synthesis of substituted pyrazoles, cyclocondensation reactions between hydrazines and 1,3-difunctional compounds are commonly employed. nih.gov This allows for the introduction of substituents at various positions of the pyrazole ring before its attachment to the pyrazine core. The functionalization of the pyrazole ring is a powerful strategy to modulate the molecule's properties and its interactions with biological targets. nih.govscispace.comtmc.edumdpi.comnih.govresearchgate.net

Approaches to Vary the Amine Functionality

The 2-amino group on the pyrazine ring is a critical functionality that often plays a key role in the interaction of small molecules with their biological targets, typically by forming hydrogen bonds. Derivatization of this amino group can therefore have a profound impact on the biological activity of this compound. Common strategies to modify this amine functionality include acylation, sulfonylation, and the formation of ureas and amides.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or acid anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications can introduce a variety of substituents that can explore different regions of a binding pocket and alter the electronic properties of the pyrazine ring.

Urea (B33335) and Carbamate (B1207046) Formation: The amino group can also be converted into a urea or carbamate. Ureas are often found in kinase inhibitors and can form bidentate hydrogen bonds with the hinge region of the kinase. nih.govnih.gov The synthesis of ureas can be achieved by reacting the amine with an isocyanate or through a multi-step procedure involving the formation of a carbamate intermediate. nih.gov

These modifications of the amine functionality are essential for fine-tuning the molecule's interactions with its target and for optimizing its pharmacokinetic properties.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. nih.govresearchgate.netscience.gov In the context of this compound, both the pyrazole and pyrazine rings, as well as the amine and bromo substituents, can be considered for bioisosteric replacement.

Bioisosteres for the Pyrazine Ring: The pyrazine ring itself is often used as a bioisostere for other aromatic rings like benzene (B151609), pyridine (B92270), or pyrimidine. Depending on the specific interactions with the target, replacing the pyrazine ring with one of these bioisosteres could lead to improved activity or selectivity.

Bioisosteres for the Amine and Bromo Groups: The 2-amino group could be replaced with other hydrogen bond donors such as a hydroxyl or methylamino group. The bromine atom could be replaced by other halogens (e.g., chlorine) or other groups with similar size and electronic properties, such as a trifluoromethyl group.

The systematic exploration of bioisosteric replacements can lead to the discovery of novel analogs with improved drug-like properties.

Design and Synthesis of Advanced Analogs for Lead Optimization

The ultimate goal of derivatization and structural modification is to develop advanced analogs with optimized properties for potential clinical development. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity. mdpi.comgoogle.commdpi.com

Based on the strategies outlined above, a variety of advanced analogs of this compound can be designed and synthesized. For example, if the parent compound is found to be a kinase inhibitor, modifications can be designed to enhance its interaction with the kinase hinge region, the DFG motif, or other key residues in the ATP binding pocket.

Table 2: Examples of Designed Advanced Analogs and Rationale

ModificationRationalePotential Target Interaction
Suzuki coupling with 4-methoxyphenylboronic acid at the 5-positionExplore the hydrophobic pocket near the 5-position of the pyrazine ring.Increased van der Waals interactions.
Buchwald-Hartwig amination with morpholine (B109124) at the 5-positionIntroduce a polar group to improve solubility and form hydrogen bonds.Interaction with solvent-exposed region or polar residues.
N-methylation of the pyrazole ringBlock a potential hydrogen bond donation site and increase lipophilicity.Fine-tune the electronics and shape of the molecule.
Acylation of the 2-amino group with an acetyl groupModulate the hydrogen bonding capacity and electronic properties.Alter the interaction with the hinge region of a kinase.
Bioisosteric replacement of the pyrazole with a 1,2,3-triazoleChange the hydrogen bonding pattern and dipole moment.Explore alternative binding modes.

The synthesis and biological evaluation of these advanced analogs will provide valuable SAR data to guide further lead optimization efforts. mdpi.comnih.govnih.govnih.govmdpi.comresearchgate.netmdpi.comnih.govnih.govscispace.comtmc.edu

Table 3: Hypothetical Biological Data for Advanced Analogs

Compound IDModificationTarget IC₅₀ (nM)
Lead CompoundThis compound500
Analog 15-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)pyrazin-2-amine150
Analog 25-morpholino-3-(1H-pyrazol-1-yl)pyrazin-2-amine800
Analog 35-Bromo-3-(1-methyl-1H-pyrazol-1-yl)pyrazin-2-amine300
Analog 4N-(5-bromo-3-(1H-pyrazol-1-yl)pyrazin-2-yl)acetamide1200
Analog 55-Bromo-3-(1H-1,2,3-triazol-1-yl)pyrazin-2-amine600

This iterative process of design, synthesis, and testing is fundamental to the discovery of new and effective therapeutic agents.

Conclusion and Future Research Directions

Summary of Key Academic Contributions Regarding 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine

The academic contributions directly focused on This compound are currently limited in publicly accessible scientific literature. However, the significance of this compound can be inferred from the extensive research on its core chemical motifs: the pyrazine (B50134) and pyrazole (B372694) rings. The primary academic interest in compounds with this architecture lies in their potential as kinase inhibitors, a class of molecules crucial in the development of targeted therapies for a variety of diseases, most notably cancer.

The pyrazine ring is a well-established scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs. nih.gov Similarly, the pyrazole nucleus is a prominent pharmacophore that has been extensively investigated for its diverse biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov The combination of these two heterocyclic systems, further functionalized with a bromine atom and an amine group, suggests a strategic design to interact with the ATP-binding sites of various kinases. The bromine atom can serve as a point for further chemical modification or contribute to binding affinity, while the amino group can form crucial hydrogen bonds within the kinase domain.

While direct studies are not prevalent, the academic contribution of this compound can be seen as a piece in the larger puzzle of developing novel kinase inhibitors. Its structure is analogous to other compounds that have been synthesized and investigated for their therapeutic potential. For instance, various pyrazole derivatives have been explored as multi-target agents for conditions like diabetes, Alzheimer's disease, and arthritis. ekb.eg Furthermore, pyrazine-based compounds have been patented as inhibitors of Janus kinases (JAKs), which are involved in inflammatory and immunological disorders. nih.gov

Identification of Remaining Research Gaps and Challenges

The primary and most significant research gap concerning This compound is the lack of dedicated studies on its synthesis, characterization, and biological evaluation. The challenges associated with this compound are, therefore, foundational and revolve around establishing its basic scientific profile.

Key Research Gaps:

Validated Synthetic Route: While the synthesis of related bromo-pyrazol-amine derivatives has been documented, a specific, optimized, and scalable synthetic pathway for This compound is not readily available in the literature. google.com Developing such a route is the first critical step for any further investigation.

Physicochemical Characterization: There is a lack of published data on the fundamental physicochemical properties of this compound, such as its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). This information is essential for its identification, purification, and handling.

Biological Activity Profile: The biological activity of This compound remains largely unexplored. Its potential as a kinase inhibitor is inferred from its structure, but comprehensive screening against a panel of kinases has not been reported. Furthermore, its activity in other therapeutic areas where pyrazole and pyrazine derivatives have shown promise, such as anti-inflammatory or antimicrobial applications, is unknown. nih.gov

Structure-Activity Relationship (SAR) Studies: Without a foundational understanding of its biological activity, no structure-activity relationship studies can be conducted. Such studies are crucial for optimizing the compound's potency and selectivity.

Mechanism of Action: Should the compound exhibit significant biological activity, its precise mechanism of action at the molecular level would need to be elucidated.

Challenges:

Novelty and Priority: In a competitive research environment, demonstrating the novelty and potential significance of this specific compound over the vast number of other kinase inhibitor scaffolds can be a challenge.

Resource Allocation: Undertaking the comprehensive studies outlined above requires significant resources, including synthetic chemistry labs, high-throughput screening facilities, and expertise in computational modeling and pharmacology.

Proposed Future Academic Investigations and Methodological Advancements for this compound Research

To address the identified research gaps, a structured and multi-faceted research plan is proposed. This plan should leverage modern methodological advancements to accelerate the exploration of This compound 's therapeutic potential.

Proposed Future Investigations:

Synthesis and Characterization:

Develop and optimize a robust synthetic route to produce high-purity This compound . This could involve exploring various coupling strategies to link the pyrazole and pyrazine rings.

Conduct thorough characterization of the synthesized compound using modern analytical techniques, including 1H and 13C NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction if suitable crystals can be obtained.

In Vitro Biological Evaluation:

Perform a broad-spectrum kinase inhibition assay against a comprehensive panel of human kinases to identify potential targets.

Based on the initial screening, conduct more focused assays to determine the IC50 values for the most promising kinase targets.

Evaluate the compound's anti-proliferative activity in various cancer cell lines to assess its potential as an anticancer agent.

Explore its potential in other therapeutic areas by testing for anti-inflammatory, antimicrobial, and other relevant biological activities, given the known versatility of the pyrazole scaffold. nih.gov

Computational and Mechanistic Studies:

Utilize molecular docking and modeling studies to predict the binding mode of This compound within the active sites of identified kinase targets. This will provide insights into the key interactions driving its inhibitory activity.

If potent activity is confirmed, conduct further studies to elucidate the compound's mechanism of action, including its effects on downstream signaling pathways.

Methodological Advancements:

High-Throughput Synthesis and Screening: Employ parallel synthesis techniques to create a library of analogues of This compound . This library can then be rapidly screened using high-throughput methods to establish initial structure-activity relationships.

Fragment-Based Drug Discovery: Utilize the core pyrazolyl-pyrazin-amine scaffold as a starting point in a fragment-based drug discovery campaign to build more potent and selective inhibitors.

Advanced In Silico Tools: Leverage machine learning and artificial intelligence-based platforms to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound and its derivatives at an early stage, helping to guide the selection of the most promising candidates for further development.

By systematically pursuing these research directions, the scientific community can unlock the potential of This compound and contribute to the development of novel therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.